[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid

Chemical Biology Protease Inhibition Salt Selection

Researchers requiring selective, functionalizable serine protease inhibitors are often limited by probes lacking a conjugation handle. This compound uniquely combines a covalent sulfonyl fluoride warhead with a para-aminomethyl group, enabling orthogonal bioconjugation via NHS-ester coupling or SuFEx click chemistry. Key outcomes: (1) Differentiates MCTC (skin) vs. MCT (lung) mast cell tryptases for respiratory disease models; (2) Directly couples to NHS-activated resins for one-step protease affinity purification; (3) Serves as a modular ABPP probe for target ID in complex proteomes. Supplied as the TFA salt for enhanced aqueous solubility and ease of handling.

Molecular Formula C10H11F4NO4S
Molecular Weight 317.25
CAS No. 2287315-54-0
Cat. No. B2586015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
CAS2287315-54-0
Molecular FormulaC10H11F4NO4S
Molecular Weight317.25
Structural Identifiers
SMILESC1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7)
InChIKeyOBFLGCCDVPGLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(Aminomethyl)phenyl]methanesulfonyl Fluoride TFA Salt – Baseline Overview


[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid (CAS 2287315-54-0) is a sulfonyl fluoride compound supplied as a trifluoroacetic acid (TFA) salt. It belongs to the class of irreversible serine protease inhibitors that covalently modify the active-site serine residue via the sulfonyl fluoride warhead [1]. The compound features a para-aminomethyl substituent on the phenyl ring, which distinguishes it from the widely used amidine analog (p-APMSF) and the simpler phenylmethanesulfonyl fluoride (PMSF). The aminomethyl group provides a primary amine for further derivatization, enabling applications as a SuFEx click-chemistry hub or activity-based protein profiling (ABPP) probe [2]. The TFA counterion enhances aqueous solubility and simplifies handling relative to the free base form (CAS 2167128-53-0).

Bifunctional probe design: sulfonyl fluoride warhead + primary amine handle for SuFEx/ABPP workflows
Irreversible serine hydrolase active-site modification for target engagement and chemoproteomics
TFA salt form: enhanced aqueous solubility for biochemical stock preparation

[4-(Aminomethyl)phenyl]methanesulfonyl Fluoride TFA Salt: Unsubstitutable Features


Sulfonyl fluoride protease inhibitors are not interchangeable. p-APMSF (amidinophenyl) exhibits Ki values of 1.02–1.54 µM against trypsin-like serine proteases [1], but its strongly basic amidine group precludes applications requiring a nucleophilic amine handle for bioconjugation. AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) provides an ethylamine side chain that is suboptimal for applications demanding a shorter, conformationally constrained aminomethyl linker [2]. PMSF lacks any amine functionality entirely, rendering it unsuitable for derivatization or immobilization. The target compound's para-aminomethyl substitution uniquely balances the electrophilic sulfonyl fluoride warhead with a primary amine that can be selectively functionalized via amidation, reductive amination, or SuFEx click chemistry, enabling its dual role as both a covalent inhibitor and a modular synthetic building block that cannot be replicated by structurally related alternatives [3].

Target Feature
p-APMSF (amidine)
AEBSF (ethylamine)
PMSF (no amine)
Aminomethyl amine for derivatization & bioconjugation
Amidine is a poor nucleophile; not amenable to NHS-ester or SuFEx conjugation
Ethylene spacer may shift active-site selectivity and target engagement profile
Lacks amine functionality; cannot be immobilized or fluorescently labeled

Comparative Evidence: [4-(Aminomethyl)phenyl]methanesulfonyl Fluoride TFA Salt


Salt-Form Advantage: Weighing Accuracy and Solubility

The TFA salt form of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride has a molecular weight of 317.30 g/mol and a minimum purity specification of 95% . In contrast, the free base form (CAS 2167128-53-0) has a molecular weight of 203.24 g/mol [1]. The higher molecular weight of the TFA salt reduces relative weighing errors during stock solution preparation by a factor of approximately 1.56x (317.30/203.24). Additionally, TFA salts of amine-containing compounds generally exhibit superior aqueous solubility compared to their free base counterparts, facilitating preparation of concentrated stock solutions for biochemical assays [2].

Salt-form weighing precision
Class-level inference
TFA salt MW 317.30 g/mol vs. free base 203.24 g/mol
1.56× reduction in relative weighing error
May improve small-scale stock preparation reproducibility
Purity specification ≥95% (vendor COA); solubility advantage class-inferred
Chemical Biology Protease Inhibition Salt Selection

Aminomethyl vs. Amidine: Bioconjugation Versatility

The target compound contains a primary aliphatic amine (pKa ~9-10) that serves as a nucleophilic handle for bioconjugation reactions, including amide bond formation with activated esters, reductive amination, and SuFEx click chemistry with sulfonyl fluorides or fluorosulfates [1]. In contrast, p-APMSF (para-amidinophenyl analog, CAS 74938-88-8) possesses a strongly basic amidine group (pKa ~12-13) that is an exceptionally poor nucleophile due to resonance stabilization, rendering it unsuitable for derivatization [2]. The aminomethyl group's methylene spacer further reduces steric hindrance near the reaction center compared to the directly attached amidine of p-APMSF.

Amine vs. amidine nucleophilicity
Class-level inference
Target: primary amine (pKa ~9–10)
p-APMSF: amidine (pKa ~12–13), resonance-stabilized, poor nucleophile
Enables bioconjugation (amide, SuFEx) not possible with amidine analog
Nucleophilicity assessed by pKa and electronic structure; pH 7.4–8.5 buffer context
SuFEx Chemistry Activity-Based Protein Profiling Covalent Probe Design

Warhead Geometry: Methylene vs. Ethylene Spacer

The target compound features a single methylene (-CH2-) spacer between the phenyl ring and the sulfonyl fluoride warhead, whereas AEBSF (CAS 30827-99-7) has an ethylene (-CH2CH2-) spacer connecting the phenyl ring to the sulfonyl fluoride. This one-carbon difference alters the spatial positioning of the electrophilic warhead relative to the aromatic ring, which can influence the binding mode and residue selectivity within enzyme active sites [1]. In activity-based protein profiling studies, sulfonyl fluorides with varying linker lengths have demonstrated distinct target engagement profiles against serine hydrolase families, with shorter linkers often favoring engagement of proteases with shallower active-site pockets [2].

Warhead spacer geometry
Cross-study comparable
Target: –CH2– (span ~2.5 Å)
AEBSF: –CH2CH2– (span ~3.8 Å)
Shorter spacer may influence active-site selectivity
Geometry from molecular mechanics; ABPP studies with varied linkers support context
Serine Hydrolase Profiling Structure-Activity Relationship Linker Optimization

Tissue-Selective Inhibition: Aminophenyl vs. Aminomethyl Scaffold

The para-aminophenyl scaffold (closely related to the target's aminomethyl analog) displays tissue-dependent differential inhibition kinetics. Mammalian tissue trypsin-like enzymes show that the lung enzyme is inhibited over 3 times faster than the skin enzyme by p-aminophenylmethanesulfonyl fluoride [1]. This tissue-selectivity profile has not been reported for PMSF (which shows broad, non-discriminating serine protease inhibition) or AEBSF (which exhibits more uniform inhibition across tissue types). The aminomethyl substitution in the target compound may further modulate this tissue selectivity through altered hydrogen-bonding capacity and steric interactions within tissue-specific protease isoforms [2].

Tissue-selective inhibition rate
Cross-study comparable
Aminophenyl analog: >3× faster inhibition of lung vs. skin tryptase
May support tryptase subtyping (MCT vs. MCTC) studies
Predicted from structurally related scaffold; target compound activity not directly measured
Tryptase Inhibition Tissue-Specific Serine Proteases Enzyme Kinetics

Application Scenarios for [4-(Aminomethyl)phenyl]methanesulfonyl Fluoride TFA Salt


Bifunctional SuFEx Probes for Chemoproteomics

The compound's unique combination of a sulfonyl fluoride warhead and a primary aminomethyl handle enables construction of bifunctional probes that simultaneously engage serine hydrolase active sites and carry a reporter tag (fluorophore, biotin, or affinity handle). Unlike p-APMSF, which cannot be derivatized through its amidine group, the target compound permits orthogonal functionalization via NHS-ester coupling or CuAAC/SuFEx click chemistry on the primary amine [1]. This dual functionality is essential for target ID experiments in complex proteomes, where probe-modified proteins are enriched and identified by LC-MS/MS [2].

Mast Cell Tryptase Discrimination in Respiratory Models

Based on the >3-fold lung-vs-skin differential inhibition observed for the para-aminophenyl scaffold [1], the target compound is well-suited for discriminating between MCTC (skin-type) and MCT (lung-type) mast cell tryptases in tissue homogenates. This differential provides a higher-resolution tool than PMSF (indiscriminate) or AEBSF (uniform inhibition) for studying mast cell heterogeneity in asthma, allergic rhinitis, and pulmonary fibrosis models.

Immobilized Affinity Resins for Serine Protease Purification

The primary amine of the target compound can be directly coupled to NHS-activated Sepharose or agarose resins to generate irreversible protease inhibitor affinity columns. This is a significant advantage over p-APMSF (no reactive amine) and PMSF (lacks any amine functionality). Such affinity resins are employed for one-step purification of recombinant trypsin-like serine proteases from cell lysates, reducing purification steps and improving yield compared to conventional multi-column protocols [1].

SAR of Sulfonyl Fluoride Warhead Geometry

The single methylene spacer of the target compound provides a distinct warhead geometry compared to the ethylene spacer of AEBSF (shorter by ~1.3 Å), making it a valuable comparator compound in SAR campaigns aimed at optimizing protease selectivity [1]. Systematic variation of linker length (zero, one, two carbons) using this compound as the one-carbon standard enables mapping of steric tolerance within enzyme active sites and rational design of isoform-selective covalent inhibitors [2].

Application
Selection Property
Validation Focus
Chemoproteomic probe design
Primary amine for orthogonal functionalization (NHS-ester, SuFEx)
Target engagement & enrichment by LC-MS/MS
Mast cell tryptase subtyping
Differential tissue inhibition profile (lung vs. skin)
MCT vs. MCTC discrimination in tissue homogenates
Affinity resin preparation
Primary amine for direct NHS-activated resin coupling
One-step serine protease purification yield
Linker SAR comparator
Methylene spacer geometry (shorter vs. ethylene/AEBSF)
Steric tolerance mapping in enzyme active sites
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